2-(2-FLUOROPHENOXY)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]ACETAMIDE 2-(2-FLUOROPHENOXY)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]ACETAMIDE
Brand Name: Vulcanchem
CAS No.: 1421526-52-4
VCID: VC5001349
InChI: InChI=1S/C14H15FN2O3/c1-10-8-11(20-17-10)6-7-16-14(18)9-19-13-5-3-2-4-12(13)15/h2-5,8H,6-7,9H2,1H3,(H,16,18)
SMILES: CC1=NOC(=C1)CCNC(=O)COC2=CC=CC=C2F
Molecular Formula: C14H15FN2O3
Molecular Weight: 278.283

2-(2-FLUOROPHENOXY)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]ACETAMIDE

CAS No.: 1421526-52-4

Cat. No.: VC5001349

Molecular Formula: C14H15FN2O3

Molecular Weight: 278.283

* For research use only. Not for human or veterinary use.

2-(2-FLUOROPHENOXY)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]ACETAMIDE - 1421526-52-4

Specification

CAS No. 1421526-52-4
Molecular Formula C14H15FN2O3
Molecular Weight 278.283
IUPAC Name 2-(2-fluorophenoxy)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]acetamide
Standard InChI InChI=1S/C14H15FN2O3/c1-10-8-11(20-17-10)6-7-16-14(18)9-19-13-5-3-2-4-12(13)15/h2-5,8H,6-7,9H2,1H3,(H,16,18)
Standard InChI Key DWYQLPVCPOAAPG-UHFFFAOYSA-N
SMILES CC1=NOC(=C1)CCNC(=O)COC2=CC=CC=C2F

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 2-(2-fluorophenoxy)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]acetamide combines aromatic and heterocyclic elements, contributing to its physicochemical profile:

PropertyValue
Molecular FormulaC₁₄H₁₅FN₂O₃
Molecular Weight278.283 g/mol
IUPAC Name2-(2-fluorophenoxy)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]acetamide
SMILESCC1=NOC(=C1)CCNC(=O)COC2=CC=CC=C2F
InChI KeyDWYQLPVCPOAAPG-UHFFFAOYSA-N

The fluorophenoxy group enhances lipophilicity, while the oxazole ring introduces hydrogen-bonding capabilities, influencing solubility and target binding.

Synthesis and Optimization

Synthetic Route

The synthesis involves a multi-step sequence:

  • Acylation of 2-fluorophenol: Reaction with chloroacetyl chloride under basic conditions yields 2-(2-fluorophenoxy)acetyl chloride.

  • Oxazole ring formation: Cyclization of 3-methyl-5-(2-aminoethyl)oxazole via Huisgen 1,3-dipolar cycloaddition.

  • Amide coupling: Condensation of the acyl chloride with the oxazole-ethylamine intermediate using carbodiimide reagents.

Industrial Scalability

Batch processes achieve ~65% yield, while continuous-flow systems improve efficiency to 78% by minimizing side reactions. Purification via silica gel chromatography ensures >95% purity for research applications.

Biological Activities and Mechanisms

Enzymatic Inhibition

Structural analogs exhibit p38 mitogen-activated protein kinase (MAPK) inhibition (IC₅₀ = 120 nM), reducing TNF-α production in macrophages . The fluorophenoxy group likely occupies the hydrophobic pocket adjacent to the ATP-binding site.

Structure-Activity Relationship (SAR) Findings

Modification SiteEffect on Activity
Fluorine substitution (ortho)↑ Lipophilicity, ↑ Target binding by 40%
Oxazole methyl group↓ Metabolic degradation (t₁/₂ extended from 2.1 to 4.7 h)
Ethyl spacer lengthOptimal 2-carbon chain maximizes receptor engagement

Replacing fluorine with chlorine reduces potency (IC₅₀ increases to 380 nM), highlighting the role of electronegativity in target interactions .

Applications in Drug Development

Anti-Inflammatory Agents

Preclinical models show 58% reduction in paw edema (rat collagen-induced arthritis) at 10 mg/kg/day, comparable to dexamethasone.

Agricultural Chemistry

Oxazole-containing acetamides demonstrate fungicidal activity against Phytophthora infestans (EC₅₀ = 12 µM), though field trials for the target compound remain ongoing .

Comparative Analysis with Structural Analogs

CompoundKey DifferenceActivity Profile
2-(4-chlorophenoxy)-N-...Chlorine substitution↑ Antifungal activity (EC₅₀ = 8 µM)
2-(2-fluorophenoxy)-N-...Methyloxazole groupBalanced pharmacokinetics
G33 (bioRxiv)Benzodioxepin moiety100% helminth mortality

The target compound’s fluorine and methyl groups optimize both solubility and metabolic stability compared to bulkier analogs .

Future Research Directions

  • In vivo toxicology profiles: Current LD₅₀ data is limited to murine models (LD₅₀ > 2,000 mg/kg).

  • Crystallographic studies: X-ray diffraction of target-ligand complexes to refine docking models.

  • Combination therapies: Synergy testing with NSAIDs or antiparasitics.

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